

2-Hydroxynicotinonitrile chemical properties and reactivity profile

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Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

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An In-depth Technical Guide to **2-Hydroxynicotinonitrile**: Chemical Properties and Reactivity Profile

Introduction

2-Hydroxynicotinonitrile, known systematically as 2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 20577-27-9), represents a cornerstone heterocyclic building block for researchers in medicinal chemistry and drug discovery.^[1] This guide provides an in-depth exploration of its chemical properties, with a significant focus on its tautomeric nature, and a detailed profile of its reactivity. The insights and protocols herein are designed to empower researchers to effectively utilize this versatile scaffold in the synthesis of complex molecular architectures and novel therapeutic agents. The presence of three distinct functional elements—a pyridone ring, a nitrile group, and an acidic N-H proton—within a compact, planar structure makes it a highly valuable and reactive intermediate.^{[2][3]}

Part 1: Core Chemical and Physical Properties

The utility of a chemical scaffold is fundamentally dictated by its physical properties. These characteristics influence solubility, reaction conditions, and formulation of its derivatives.

Physicochemical Data Summary

The key physical and chemical properties of **2-Hydroxynicotinonitrile** are summarized in the table below. The data reflects the predominance of the pyridone tautomer in the solid state.

Property	Value	Reference(s)
CAS Number	20577-27-9	[1][4]
Molecular Formula	C ₆ H ₄ N ₂ O	[1][4]
Molecular Weight	120.11 g/mol	[1][4]
Appearance	White to off-white solid powder	[4]
Melting Point	225-226 °C	[4]
Boiling Point	352.3 °C (Predicted)	[4][5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[4][5]
pKa (Predicted)	8.93 (for N-H proton)	[5]
Density	~1.3 g/cm ³	[4]

The Critical Role of Tautomerism

A defining characteristic of **2-hydroxynicotinonitrile** is its existence as an equilibrium mixture of two tautomers: the hydroxy (lactim) form and the pyridone (lactam) form. This phenomenon, known as prototropic tautomerism, involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[3]

For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This preference is a critical consideration for predicting its reactivity. The stability of the pyridone form is attributed to the formation of a cyclic amide structure, which is thermodynamically more stable than the aromatic hydroxy form, and its enhanced ability to form strong, intermolecular hydrogen bonds in the solid state and in polar solvents.[3][6]

The solvent environment plays a crucial role in shifting this equilibrium. In non-polar solvents, the hydroxy form may be more prevalent, while polar, protic solvents strongly stabilize the more polar pyridone tautomer through hydrogen bonding.[3][6]

Caption: Tautomeric equilibrium of **2-hydroxynicotinonitrile**.

Part 2: Spectroscopic Profile

Unambiguous characterization is essential for confirming the identity and purity of **2-hydroxynicotinonitrile**. The predominance of the 2-pyridone tautomer is clearly reflected in its spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the pyridone structure. The key is the presence of a strong carbonyl (C=O) stretch and the absence of a broad O-H stretch characteristic of a phenol.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3300-3100	Medium	N-H stretch	[7]
~2215	Strong	C≡N stretch (nitrile)	[7] [8]
~1660	Strong	C=O stretch (amide/pyridone)	[7] [8]
1600-1450	Medium-Strong	C=C and C=N ring stretches	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the connectivity of the molecule. The chemical shifts are consistent with a pyridine ring bearing an electron-withdrawing cyano group.

¹H NMR (Expected shifts in DMSO-d₆):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	~7.8-8.0	dd	$J(H4,H5) \approx 7-8$, $J(H4,H6) \approx 2$
H5	~6.4-6.6	t	$J(H5,H4) \approx 7-8$, $J(H5,H6) \approx 6-7$
H6	~7.6-7.8	dd	$J(H6,H5) \approx 6-7$, $J(H6,H4) \approx 2$
N-H	~12.0-12.5	br s	-

¹³C NMR (Expected shifts in DMSO-d₆):

Carbon	Chemical Shift (δ , ppm)
C2 (C=O)	~160-165
C3	~100-105
C4	~140-145
C5	~110-115
C6	~135-140
CN	~117-120

Note: The predicted NMR data is based on analysis of similar structures and established substituent effects on the pyridine ring.[10][11][12]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

- Molecular Ion (M⁺): A prominent peak is expected at m/z = 120, corresponding to the molecular formula C₆H₄N₂O.

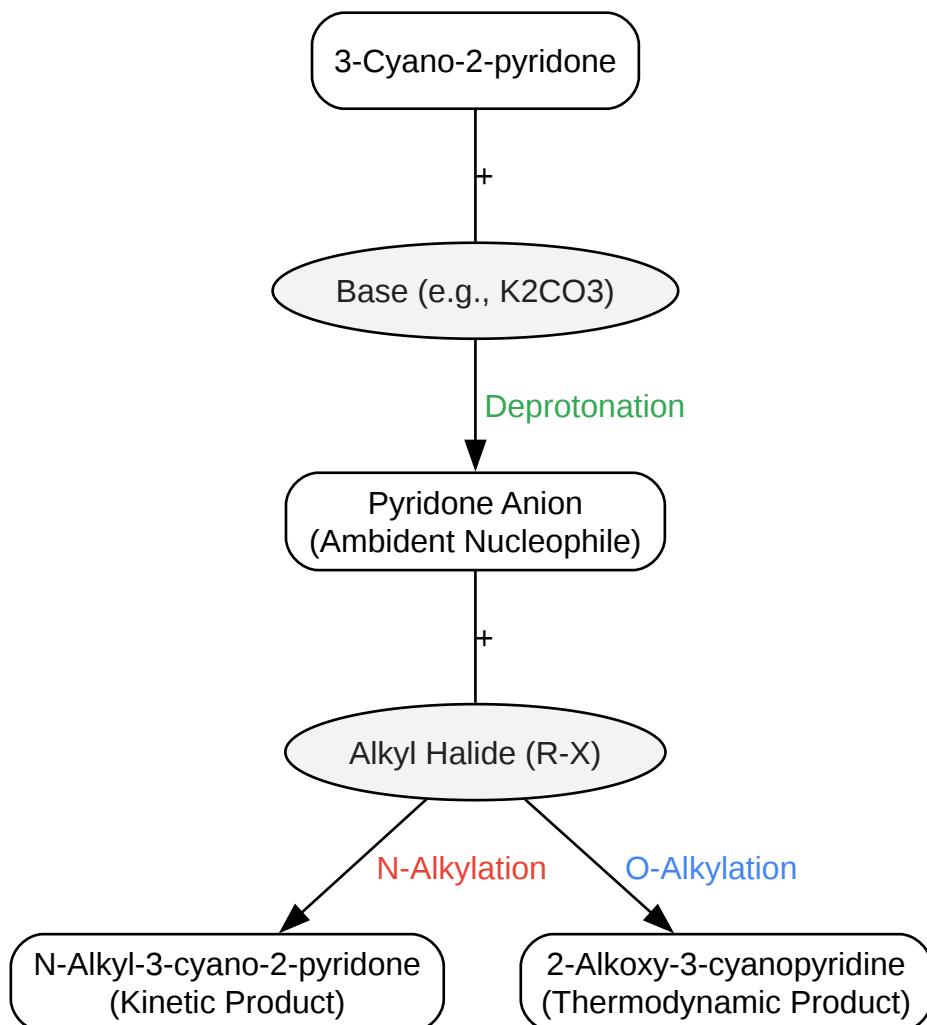
- Key Fragmentation: A characteristic fragmentation pathway for 2-pyridones is the loss of carbon monoxide (CO). A significant fragment ion would therefore be expected at $m/z = 92$ ($[M-CO]^+$). Subsequent loss of HCN from this fragment could lead to an ion at $m/z = 65$.[\[13\]](#)

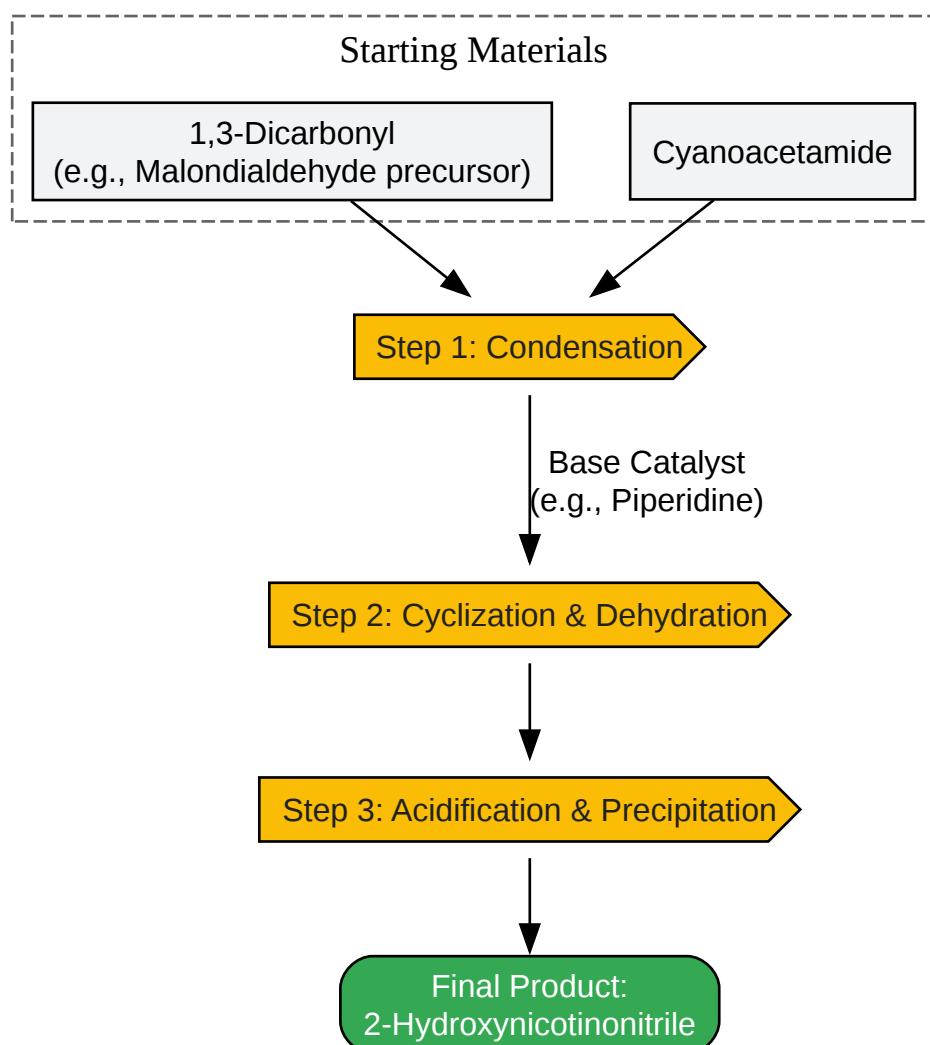
Part 3: Reactivity Profile

The reactivity of **2-hydroxynicotinonitrile** is governed by the interplay of its three functional regions: the N-H bond of the pyridone, the electrophilic nitrile group, and the electron-deficient pyridine ring.

Reactions at the Nitrogen/Oxygen Center (N/O-Alkylation)

The acidic N-H proton is the most common site of initial reactivity. Deprotonation with a suitable base (e.g., NaH, K_2CO_3) generates an ambident nucleophile. Alkylation reactions typically occur preferentially on the more nucleophilic nitrogen atom, though O-alkylation can also be achieved. O-alkylation is a valuable strategy as it locks the molecule into the aromatic 2-alkoxypyridine form, which can significantly alter biological activity.[\[14\]](#)





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